molecular formula C11H11N3O2 B2506913 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1500530-79-9

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2506913
CAS No.: 1500530-79-9
M. Wt: 217.228
InChI Key: SBIBOEGHHLWQAJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a pyridin-4-ylmethyl group at the 1-position, and a carboxylic acid group at the 5-position

Biochemical Analysis

Biochemical Properties

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, thereby affecting the overall biochemical pathway. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. The compound can affect metabolite levels, leading to changes in cellular metabolism. For instance, it can inhibit key enzymes in glycolysis or the citric acid cycle, thereby altering the energy production in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production, or to the nucleus, where it can affect gene expression. The compound’s localization can determine its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The pyridin-4-ylmethyl group can be introduced via alkylation reactions using pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 3-position.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the pyridin-4-ylmethyl group.

    1-(Pyridin-4-ylmethyl)-3-methyl-1H-pyrazole: Lacks the carboxylic acid group.

Uniqueness

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the pyridin-4-ylmethyl and carboxylic acid groups allows for diverse interactions with biological targets, making it a versatile compound for drug development .

Properties

IUPAC Name

5-methyl-2-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIBOEGHHLWQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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